molecular formula C7H13NO3 B8465376 (2S)-2-Allylserine Methyl Ester

(2S)-2-Allylserine Methyl Ester

Cat. No.: B8465376
M. Wt: 159.18 g/mol
InChI Key: JJZWCIAFEWQDBH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Allylserine Methyl Ester is a chiral methyl ester derivative of serine, characterized by an allyl group substitution at the β-carbon and a methyl ester functional group at the carboxylate position. The stereochemistry at the C2 position (denoted as "2S") is critical for its biochemical interactions and synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediate production. The allyl group may confer unique reactivity, such as participation in radical or conjugate addition reactions, distinguishing it from other serine derivatives.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(hydroxymethyl)pent-4-enoate

InChI

InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3/t7-/m0/s1

InChI Key

JJZWCIAFEWQDBH-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@](CC=C)(CO)N

Canonical SMILES

COC(=O)C(CC=C)(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Reactivity Reference
This compound Allyl (C3H5), methyl ester C7H11NO3 ~157.17* Peptide modification, asymmetric synthesis (inferred)
(2S)-3-Azido-2-hydroxy-2-methyl-propanoic Acid Methyl Ester Azido (N3), hydroxyl, methyl ester C5H9N3O3 159.14 Click chemistry, bioconjugation
Naproxen Methyl Ester 6-Methoxynaphthyl, methyl ester C15H16O3 244.29 NSAID impurity, pharmaceutical intermediate
Carbidopa Methyl Ester 3,4-Dihydroxyphenyl, hydrazino, methyl ester C11H16N2O4 240.26 Anti-Parkinson drug intermediate
(2S)-2-(Benzoylamino)-3-methylbutyric Acid Methyl Ester Benzoylamino, methyl ester C13H17NO3 235.28 Thiazolidinone precursor

*Calculated based on molecular formula.

Key Observations:

Substituent-Driven Reactivity: The allyl group in this compound enables conjugate additions or polymerizations, unlike the azido group in ’s compound, which is tailored for Huisgen cycloadditions .

Pharmaceutical Relevance :

  • Naproxen Methyl Ester () and Carbidopa Methyl Ester () are used as reference standards or intermediates, suggesting that this compound may similarly serve in quality control for serine-based therapeutics .

Stability and Safety :

  • Methyl esters generally exhibit moderate thermal stability but may decompose under heat, releasing volatile byproducts (e.g., ’s SDS highlights decomposition risks) . Allyl-substituted esters could show higher reactivity toward oxidation due to the unsaturated bond.

Reaction Kinetics and Enzymatic Interactions

’s study on transaminase (TA) variants (Figure 4) reveals that methyl esters of oxo-acids (e.g., 2-OBA methyl ester) exhibit varied reaction rates depending on the position of the oxo group and esterification.

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